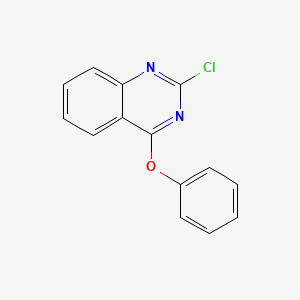
2-Chloro-4-phenoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-phenoxyquinazoline is a chemical compound with the CAS Number: 858027-20-0 . It has a molecular weight of 256.69 .
Synthesis Analysis
An efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives has been reported . The synthesis involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and a phenoxy group at the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Anticancer Agent Development
2-Chloro-4-phenoxyquinazoline has been explored in the field of anticancer research. A study found that the replacement of the 2-Cl group in 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine resulted in the identification of a potent apoptosis inducer with significant efficacy in cancer models, demonstrating its potential as a clinical candidate for cancer treatment (Sirisoma et al., 2009).
Synthetic Applications
2-Chloroquinazoline derivatives have been utilized in various synthetic applications. For example, the synthesis of 3-aminoisooxazolo[5,4-b]quinoline and other compounds from 2-chloro-3-formylquinoline highlights the versatility of this compound in organic synthesis (Srivastava et al., 1987).
Water Treatment Studies
Chlorine dioxide (ClO2), used in water purification, forms chlorite as a by-product. A study investigating ClO2 reactions with various compounds, including 2-chloroquinazoline derivatives, provides insights into the formation kinetics and mechanisms of chlorite, which is crucial for improving water treatment processes (Gan et al., 2019).
Antimalarial Activity
In the search for new antimalarial compounds, a study synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines based on the structural-activity relationships of existing triazenes and chloroquine. This research contributes to the development of potential antimalarial agents (Lin & Loo, 1978).
Antitumor Drug Models
New 7-chloro-4-phenoxyquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research aids in identifying models for antitumor drugs (Kouznetsov et al., 2016).
Antimicrobial and Pharmacological Studies
A study on the synthesis of sulphur containing 1,2,4-triazole derivatives, including compounds derived from 2-chloroquinazolines, evaluated their antimicrobial activity. This research contributes to the discovery of new pharmacologically active compounds (Rao et al., 2014).
Pharmaceutical Intermediate Synthesis
Research into 2-chloroquinazoline derivatives has led to the development of important intermediates for pharmaceuticals like pelitinib and neratinib, which act as kinase inhibitors (Mao et al., 2014).
Safety and Hazards
The safety data sheet for 2-Chloro-4-phenoxyquinazoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4-phenoxyquinazoline are cancer cells. This compound has been synthesized and tested for its anticancer activity against various cancer cell lines . The compound interacts with DNA, EGFR, and VEGFR-2 receptors, which play crucial roles in cell proliferation and survival .
Mode of Action
This compound interacts with its targets through DNA binding. It has been found to interact with the calf thymus DNA by intercalation and groove binding . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The disruption of these processes can lead to the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. By interacting with DNA and certain receptors, the compound disrupts normal cellular processes, leading to the death of cancer cells .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-phenoxyquinazoline plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with tyrosine kinases, a family of enzymes that catalyze the transfer of phosphate groups to tyrosine residues on proteins. This interaction can lead to the inhibition of tyrosine kinase activity, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism . Additionally, this compound has been shown to bind to other proteins, such as heat shock proteins and chaperones, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways that promote growth and survival . This compound can also induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound may also modulate the activity of other enzymes, such as proteases and phosphatases, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated that the compound can have lasting effects on cellular function, although the extent of these effects may vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic window . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve a therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These changes can result in altered metabolite levels and energy production within cells.
Propriétés
IUPAC Name |
2-chloro-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXHUNCROLIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
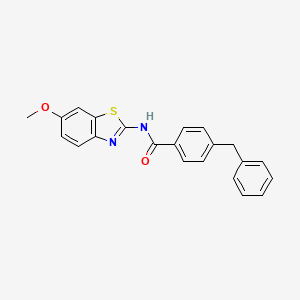

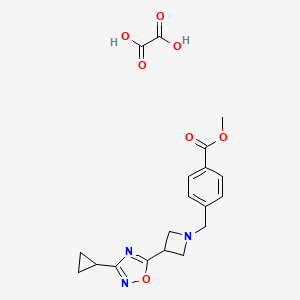
![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)
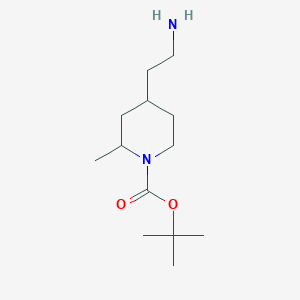
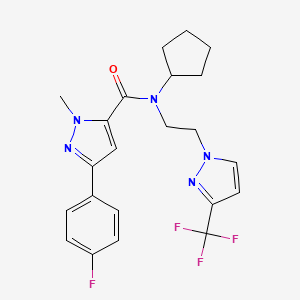
![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

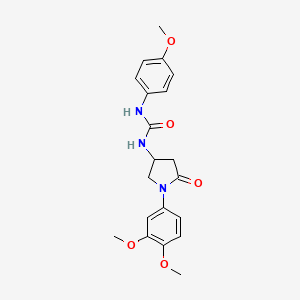
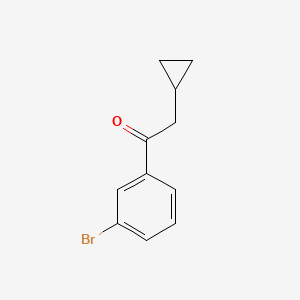
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2641677.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)
![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)

